molecular formula C18H19N3O2 B8487171 1h-Indazole-1-carboxylic acid,5-amino-3-phenyl-,1,1-dimethylethyl ester

1h-Indazole-1-carboxylic acid,5-amino-3-phenyl-,1,1-dimethylethyl ester

Cat. No. B8487171
M. Wt: 309.4 g/mol
InChI Key: URDVTOKSOBYAHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Indazole-1-carboxylic acid,5-amino-3-phenyl-,1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C18H19N3O2 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Indazole-1-carboxylic acid,5-amino-3-phenyl-,1,1-dimethylethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Indazole-1-carboxylic acid,5-amino-3-phenyl-,1,1-dimethylethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

tert-butyl 5-amino-3-phenylindazole-1-carboxylate

InChI

InChI=1S/C18H19N3O2/c1-18(2,3)23-17(22)21-15-10-9-13(19)11-14(15)16(20-21)12-7-5-4-6-8-12/h4-11H,19H2,1-3H3

InChI Key

URDVTOKSOBYAHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Amino-N-tert-butoxycarbonyl-3-phenyl-1H-indazole can be obtained in the following way: 0.12 g of 10% palladium-on-charcoal and 0.68 g of ammonium formate are added to a solution of 0.8 g of N-tert-butoxycarbonyl-5-nitro-3-phenyl-1H-indazole and of 14 ml of methanol. The suspension is maintained with stirring for 18 hours at a temperature in the region of 20° C. 50 ml of distilled water are added to the reaction medium which is extracted with 50 ml and 25 ml of ethyl acetate. The organic phases are pooled, dried over magnesium sulfate, filtered, and concentrated by evaporation under reduced pressure. The residue obtained is purified by chromatography on a silica column with dichloromethane as eluent. 0.6 g of 5-amino-N-tert-butoxycarbonyl-3-phenyl-1H-indazole is thus obtained in the form of an off-white solid melting at 191° C.
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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